Fmoc-2,6-Dimethyl-L-Phenylalanine
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Overview
Description
Fmoc-2,6-Dimethyl-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,6-dimethyl-L-phenylalanine. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.
Mechanism of Action
Target of Action
Fmoc-2,6-Dimethyl-L-Phenylalanine is a modified amino acid that primarily targets the formation of peptide bonds in the process of protein synthesis . The compound’s primary role is to enhance the stability and bioactivity of peptides.
Mode of Action
The mode of action of this compound involves its interaction with other amino acids during peptide synthesis. The compound’s 2,6-dimethyl substituents on the phenylalanine side chain are believed to play a role in enhancing the stability and bioactivity of peptides. This interaction results in peptides with improved stability and bioactivity, making them useful for various applications, including drug discovery and development.
Biochemical Pathways
This compound affects the biochemical pathways involved in peptide synthesis. The compound’s unique structure allows it to interact with other amino acids in a way that enhances the stability and bioactivity of the resulting peptides. The downstream effects of this interaction include the production of more stable and bioactive peptides, which can have various applications in biomedical research and pharmaceutical development .
Pharmacokinetics
Result of Action
The result of the action of this compound is the production of peptides with enhanced stability and bioactivity. These peptides can be used in various applications, including drug discovery and development, due to their improved properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and solvent used during the peptide synthesis process can affect the compound’s ability to interact with other amino acids and form stable, bioactive peptides . Additionally, the compound’s stability and bioactivity can be influenced by factors such as temperature and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
Temporal Effects in Laboratory Settings
It has been observed that the properties of hydrogels formed from Fmoc-modified phenylalanine derivatives are dependent on the conditions in which they are formulated . This suggests that the effects of Fmoc-2,6-Dimethyl-L-Phenylalanine may change over time under different experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,6-Dimethyl-L-Phenylalanine typically involves the protection of the amino group of 2,6-dimethyl-L-phenylalanine with the Fmoc group. This is achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate or pyridine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,6-Dimethyl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions using secondary amines like piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Piperidine in dimethylformamide for Fmoc deprotection.
Major Products Formed
Oxidation: Oxidized derivatives of 2,6-dimethyl-L-phenylalanine.
Reduction: Reduced forms of the compound, often leading to the removal of the Fmoc group.
Substitution: De
Properties
IUPAC Name |
(2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZSWVVQNNLAB-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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